Ethylenediaminetetraacetic dianhydride

Description

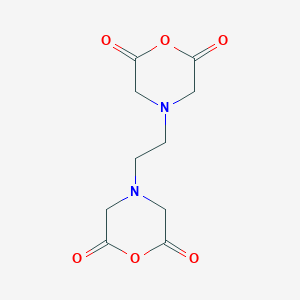

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c13-7-3-11(4-8(14)17-7)1-2-12-5-9(15)18-10(16)6-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLIXZIAIMAECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333605 | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23911-25-3 | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetraacetic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethylenediaminetetraacetic Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethylenediaminetetraacetic dianhydride (EDTA dianhydride) from ethylenediaminetetraacetic acid (EDTA). This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable reagent in chemical synthesis, particularly for the modification of biomaterials and the development of novel drug delivery systems.[1] Its bifunctional nature, containing two anhydride groups, allows for facile reactions with nucleophiles such as amines and hydroxyls, making it an excellent crosslinking agent and a versatile building block for creating polymers and hydrogels.[1] The synthesis of EDTA dianhydride from its parent compound, EDTA, is a critical process for accessing this important molecule. This guide will focus on the most common and effective synthetic route: the dehydration of EDTA using acetic anhydride.

Synthetic Pathway and Mechanism

The synthesis of EDTA dianhydride from EDTA is fundamentally a dehydration reaction, where two intramolecular water molecules are removed from the four carboxylic acid groups of EDTA to form two cyclic anhydride rings.[2][3] This transformation is typically achieved by heating EDTA in the presence of a dehydrating agent, most commonly acetic anhydride. The reaction can be facilitated by a base, such as pyridine, which acts as a catalyst and solvent.[4]

The generally accepted mechanism involves the nucleophilic attack of a carboxylate group on the carbonyl carbon of acetic anhydride, forming a mixed anhydride intermediate. Subsequent intramolecular nucleophilic attack by the adjacent carboxylate group leads to the formation of the five-membered cyclic anhydride ring and the release of acetic acid. This process occurs on both sides of the EDTA molecule to yield the dianhydride.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of EDTA dianhydride, including the initial preparation of free acid EDTA from its common commercially available disodium salt.

Preparation of Ethylenediaminetetraacetic Acid (EDTA) from EDTA Disodium Salt

Objective: To isolate the free acid form of EDTA, which is the direct precursor for the dianhydride synthesis.

Materials:

-

Ethylenediaminetetraacetic acid disodium salt (EDTA•2Na)

-

Distilled water

-

Hydrochloric acid (HCl)

-

99% Ethanol

-

99% Diethyl ether

Procedure:

-

Dissolve 25 g of EDTA disodium salt in 250 ml of distilled water in a beaker with stirring until a clear solution is obtained.[1]

-

Slowly add hydrochloric acid dropwise to the solution while continuously stirring.[1]

-

Continue adding HCl until the precipitation of a white solid (EDTA) is complete. The pH of the solution should be significantly lowered.

-

Collect the precipitated EDTA by vacuum filtration.[1]

-

Wash the precipitate thoroughly with 99% ethanol and then with 99% diethyl ether to remove residual water and impurities.[1]

-

Dry the purified EDTA in an oven at 70°C to a constant weight.[1]

-

Store the dried EDTA in a desiccator prior to use in the next step.[1]

Synthesis of this compound (EDTA Dianhydride)

Objective: To synthesize EDTA dianhydride via the dehydration of EDTA using acetic anhydride.

Materials:

-

Dried Ethylenediaminetetraacetic acid (EDTA)

-

Pyridine

-

Acetic anhydride

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 18 g of dried EDTA in a mixture of 50 ml of pyridine and 25 ml of acetic anhydride.[1]

-

Heat the reaction mixture with stirring. The specific temperature and reaction time can be optimized, but refluxing is a common approach.

-

Monitor the reaction progress. The solid EDTA will gradually dissolve as it is converted to the dianhydride.

-

After the reaction is complete, the product can be isolated. This may involve cooling the mixture to induce precipitation, followed by filtration.

-

The crude product should be washed with a suitable solvent, such as diethyl ether, to remove pyridine and excess acetic anhydride.

-

Dry the final product under vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of EDTA and its subsequent conversion to EDTA dianhydride.

| Parameter | Value | Reference |

| Preparation of EDTA | ||

| Starting Material | EDTA Disodium Salt | [1] |

| Amount of Starting Material | 25 g | [1] |

| Volume of Distilled Water | 250 ml | [1] |

| Drying Temperature | 70°C | [1] |

| Synthesis of EDTA Dianhydride | ||

| Starting Material | EDTA (dried) | [1] |

| Amount of EDTA | 18 g | [1] |

| Volume of Pyridine | 50 ml | [1] |

| Volume of Acetic Anhydride | 25 ml | [1] |

| Melting Point of EDTA Dianhydride | 195.00 °C | [5] |

| Boiling Point of EDTA Dianhydride | 489.50 °C | [5] |

| Flash Point of EDTA Dianhydride | 249.80 °C | [5] |

Visualizations

The following diagrams illustrate the key processes in the synthesis of EDTA dianhydride.

Caption: Experimental workflow for the synthesis of EDTA dianhydride from EDTA disodium salt.

Caption: Simplified reaction pathway for the formation of EDTA dianhydride.

References

physical and chemical properties of EDTA dianhydride

An In-depth Technical Guide to EDTA Dianhydride for Researchers and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic dianhydride (EDTA dianhydride), also known as 4,4'-Ethylenebis(2,6-morpholinedione), is a highly versatile bifunctional chelating agent and a derivative of ethylenediaminetetraacetic acid (EDTA).[1][2] Its unique molecular structure, featuring two anhydride groups, allows it to react readily with hydroxyl and amine groups, making it an invaluable reagent in bioconjugation, polymer chemistry, and surface modification.[2][3] In the pharmaceutical and drug development sectors, EDTA dianhydride is utilized for creating targeted drug delivery systems, stabilizing active pharmaceutical ingredients, and enhancing the bioavailability of certain drugs through its strong metal-chelating capabilities.[1][][5] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications.

Chemical and Physical Properties

The physical and chemical characteristics of EDTA dianhydride are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.

Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | 4-[2-(2,6-dioxomorpholin-4-yl)ethyl]morpholine-2,6-dione[6] |

| Synonyms | EDTA Dianhydride, 4,4'-Ethylenebis(2,6-morpholinedione)[1][2][7] |

| CAS Number | 23911-25-3[1][6][8] |

| Molecular Formula | C₁₀H₁₂N₂O₆[1][6][8][9] |

| Molecular Weight | 256.21 g/mol [1][6][8][9] |

| PubChem ID | 513917[1][6] |

| MDL Number | MFCD00074963[1][2][9] |

| InChI Key | POLIXZIAIMAECK-UHFFFAOYSA-N[2][6][10] |

| SMILES | C1C(=O)OC(=O)CN1CCN2CC(=O)OC(=O)C2[6] |

Quantitative Physical and Chemical Data

| Property | Value |

| Appearance | White to gray or pale beige powder/crystals[1][7][9] |

| Melting Point | 190 °C (decomposes)[2][7][8][10][11], 195 °C |

| Boiling Point | 489.5 ± 45.0 °C (Predicted)[2][9] |

| Density | 1.449 g/cm³ (Predicted)[2][9] |

| Solubility | Soluble in DMSO, Methanol[2][9] |

| Purity | ≥ 98% (Assay by Titration)[1][7][10] |

| pKa | 2.06 ± 0.20 (Predicted)[2][9] |

| Flash Point | Not applicable[10] / 249.80 °C |

Reactivity and Chemical Behavior

EDTA dianhydride's reactivity is primarily driven by its two anhydride functional groups.

-

Reaction with Nucleophiles : The anhydride rings are susceptible to nucleophilic attack by primary and secondary amines, as well as alcohols, leading to the formation of amide and ester linkages, respectively. This reactivity is the basis for its use as a cross-linking agent and in bioconjugation to attach it to proteins or other biomolecules.[2][3]

-

Chelation : As a derivative of EDTA, it is a powerful chelating agent capable of forming stable complexes with a wide range of metal ions.[1] This property is crucial for applications in removing metal impurities, stabilizing formulations, and in analytical chemistry for quantifying metal ions.[1]

-

Hydrolysis : The compound is sensitive to moisture and will hydrolyze to form ethylenediaminetetraacetic acid (EDTA).[7][9] Therefore, it must be stored under inert, dry conditions.[2][7][9]

Experimental Protocols

Synthesis of EDTA Dianhydride

A common laboratory-scale synthesis involves a two-step process starting from EDTA disodium salt.[3]

Step 1: Precipitation of EDTA

-

Dissolve 25g of EDTA disodium salt in 250 mL of distilled water to form a clear solution.[3]

-

Add hydrochloric acid (HCl) dropwise to the solution while stirring until the precipitation of solid EDTA is complete.[3]

-

Filter the precipitate using vacuum filtration.

-

Wash the collected solid sequentially with 99% ethanol and 99% diethyl ether.[3]

-

Dry the purified EDTA in an oven at 70°C and cool it in a desiccator before use.[3]

Step 2: Anhydride Formation

-

Suspend 18g of the dried EDTA in 50 mL of pyridine in a reaction flask.[3]

-

Add 25 mL of acetic anhydride to the suspension.[3]

-

Heat the mixture under reflux at 65°C with continuous stirring for 24 hours.[3]

-

After the reaction is complete, cool the mixture and collect the resulting solid by vacuum filtration.[3]

-

Rinse the solid product with diethyl ether and dry it under vacuum to yield EDTA dianhydride.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 23911-25-3 [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 5. This compound | Fulcrum Pharma [fulcrumpharma.com]

- 6. This compound | C10H12N2O6 | CID 513917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 23911-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. エチレンジアミン四酢酸二無水物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. EDTA DIANHYDRIDE [chembk.com]

- 10. This compound 98 23911-25-3 [sigmaaldrich.com]

- 11. エチレンジアミン四酢酸二無水物 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Ethylenediaminetetraacetic Dianhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylenediaminetetraacetic dianhydride (EDTA dianhydride) in organic solvents. Acknowledging the limited availability of quantitative data in public literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine solubility in their specific applications.

Introduction

This compound (CAS: 23911-25-3) is a derivative of ethylenediaminetetraacetic acid (EDTA) and serves as a versatile reagent in various scientific fields.[1] Its structure, featuring two anhydride groups, allows it to react with hydroxyl and amine groups, making it valuable in bioconjugation, polymer chemistry, and surface modification.[1][2][3] Understanding its solubility in organic solvents is critical for its effective use in synthesis, formulation, and other applications. This guide consolidates the available qualitative solubility information and provides robust methodologies for its quantitative determination.

Qualitative Solubility Data

Quantitative solubility data for EDTA dianhydride in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates its solubility in select polar aprotic and protic solvents.

| Solvent | Type | Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[3][4] |

| Methanol | Polar Protic | Soluble[3][4] |

It is important to note that the parent compound, EDTA, and its salts are generally difficult to dissolve in organic solvents and often require the presence of a base.[5] While EDTA dianhydride's structure differs, researchers should be prepared for potentially low solubility in many common organic solvents.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, the following detailed experimental protocols are provided. The shake-flask method followed by gravimetric analysis is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a solvent.[6][7]

1. Shake-Flask Method for Achieving Equilibrium

This method is designed to create a saturated solution of EDTA dianhydride in a chosen organic solvent at a constant temperature.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of EDTA dianhydride to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.[6][7]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, which is typically between 24 to 72 hours.[6][7] A preliminary time-course study can be conducted to determine the optimal equilibration time for the specific solvent system.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.[6] Alternatively, the vials can be centrifuged at the same temperature to expedite phase separation.[6]

2. Gravimetric Method for Quantification

This method determines the concentration of the dissolved solute by the precise weighing of the solute after the evaporation of the solvent.

Methodology:

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette that has been equilibrated to the experimental temperature to prevent premature precipitation.

-

Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial or evaporating dish.[6] This step is critical to remove any microscopic undissolved particles.

-

Weighing the Solution: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the vial. This can be achieved in a fume hood, with a gentle stream of nitrogen, or using a rotary evaporator. Ensure the temperature is kept low enough to prevent degradation of the EDTA dianhydride.

-

Final Weighing: Once the solvent is completely removed, place the vial in a desiccator to cool and then weigh it again. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved EDTA dianhydride.

-

Calculation of Solubility: The solubility can then be calculated and expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solvent.

The mole fraction solubility (x) of EDTA dianhydride can be calculated using the following equation:

x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)][8]

Where:

-

m₁ is the mass of the dissolved EDTA dianhydride.

-

M₁ is the molar mass of EDTA dianhydride (256.21 g/mol ).[1][4][9][10]

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of EDTA dianhydride.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound | 23911-25-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. daneshyari.com [daneshyari.com]

- 9. This compound | C10H12N2O6 | CID 513917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

The Dual Reactivity of EDTA Dianhydride: A Technical Guide to its Anhydride Groups for Researchers and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic dianhydride (EDTAD), a derivative of the well-established chelating agent EDTA, presents a compelling molecular architecture for applications in bioconjugation, polymer science, and drug delivery. Its structure features two reactive anhydride groups, offering versatile handles for covalent modification of a wide range of molecules and materials. This in-depth technical guide explores the core principles governing the reactivity of these anhydride moieties, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical behavior, methods for their characterization, and protocols for their strategic utilization.

Core Reactivity Principles of EDTAD's Anhydride Groups

The reactivity of EDTA dianhydride is centered around its two cyclic anhydride functionalities. These groups are susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a stable amide or ester bond while liberating a carboxylic acid group. This transformation is the cornerstone of EDTAD's utility as a crosslinking and functionalization agent.[1][2]

The general mechanism for this reaction is a nucleophilic acyl substitution . The nucleophile, typically an amine or an alcohol, attacks one of the electrophilic carbonyl carbons of the anhydride ring. This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens as the carboxylate group departs, and following deprotonation of the nucleophilic group, the final amide or ester product is formed.[3][4]

Figure 1. Generalized reaction pathway of EDTA dianhydride with a nucleophile.

Reactivity with Amines (Aminolysis)

The reaction of EDTAD with primary and secondary amines is typically rapid and efficient, leading to the formation of stable amide bonds.[5][6] This high reactivity makes EDTAD an excellent tool for conjugating proteins, peptides, and other amine-containing biomolecules. The rate of aminolysis is influenced by the nucleophilicity of the amine, which is in turn affected by steric hindrance and the electronic properties of its substituents.[7] Generally, primary amines are more reactive than secondary amines due to reduced steric bulk.[8]

Reactivity with Alcohols (Alcoholysis)

EDTAD also reacts with alcohols to form esters, although this reaction is generally slower than aminolysis.[9] The lower nucleophilicity of alcohols compared to amines accounts for this difference in reactivity.[10] The alcoholysis of EDTAD can be catalyzed by bases, such as triethylamine or 4-(dimethylamino)pyridine (DMAP), which act by deprotonating the alcohol to form a more nucleophilic alkoxide or by activating the anhydride group.[11][12]

Hydrolysis: A Competing Reaction

In aqueous environments, the anhydride groups of EDTAD are susceptible to hydrolysis, a reaction with water that yields two carboxylic acid groups.[13][14] The rate of hydrolysis is highly dependent on pH. Under neutral conditions, the reaction with water is generally slow. However, the rate increases significantly under both acidic and basic conditions.[13] In alkaline media, the more nucleophilic hydroxide ion is the primary attacking species, leading to rapid degradation of the anhydride.[13] This competing hydrolysis reaction is a critical consideration in designing bioconjugation strategies, as it can reduce the efficiency of the desired reaction with the target nucleophile.

Quantitative Reactivity Data (Analogous Systems)

Table 1: Kinetic Data for the Hydrolysis of Analogous Anhydrides

| Anhydride | Condition | Rate Constant (k) | Reference |

| Acetic Anhydride | 25°C, water | 0.057 s⁻¹ | [15] |

| Succinic Anhydride | pH 7, 37°C | ~1 x 10⁻⁴ s⁻¹ | [13] |

Table 2: Factors Influencing the Reactivity of Cyclic Anhydrides

| Factor | Effect on Reactivity | Rationale |

| pH | Increased rate at acidic and basic pH | Acid catalysis protonates the carbonyl, increasing electrophilicity. Base catalysis involves the more nucleophilic hydroxide ion.[13] |

| Steric Hindrance | Decreased rate | Bulky substituents near the carbonyl carbons hinder the approach of the nucleophile.[13] |

| Electronic Effects | Electron-withdrawing groups increase the rate; electron-donating groups decrease the rate. | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbons.[13] |

| Solvent | Polar aprotic solvents can accelerate the reaction. | Solvents can influence the stability of the transition state.[16] |

Experimental Protocols

General Protocol for Modification of a Polymer with EDTAD

This protocol describes a general method for the functionalization of a hydroxyl- or amine-containing polymer with EDTAD.

Figure 2. A typical experimental workflow for the modification of a polymer with EDTAD.

Materials:

-

Polymer with hydroxyl or amine groups

-

EDTA dianhydride (EDTAD)

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Base catalyst (optional, e.g., triethylamine, DMAP)

-

Non-solvent for precipitation (e.g., ethanol, acetone)

-

Reaction vessel with magnetic stirrer and inert gas inlet

Procedure:

-

Dry the polymer under vacuum to remove any residual water.

-

Dissolve or suspend the dried polymer in the anhydrous aprotic solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate container, dissolve the desired amount of EDTAD in the anhydrous solvent.

-

If using a catalyst, add it to the polymer solution.

-

Slowly add the EDTAD solution to the polymer solution with continuous stirring.

-

Allow the reaction to proceed at the desired temperature (e.g., room temperature to 60°C) for a specified time (e.g., 2 to 24 hours). The progress of the reaction can be monitored by techniques like FTIR.

-

After the reaction is complete, precipitate the modified polymer by adding the reaction mixture to a non-solvent.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product thoroughly with the non-solvent to remove unreacted EDTAD and any byproducts.

-

Dry the final product under vacuum to a constant weight.

Characterization of EDTAD-Modified Materials

FTIR is a powerful technique to confirm the successful functionalization of a material with EDTAD. The key spectral changes to look for are the appearance of new absorption bands corresponding to the newly formed ester or amide linkages.

-

Ester C=O stretch: ~1730-1750 cm⁻¹

-

Amide C=O stretch (Amide I): ~1630-1690 cm⁻¹

-

Disappearance of anhydride C=O stretches: Two bands around 1780 cm⁻¹ and 1850 cm⁻¹

¹H and ¹³C NMR spectroscopy can provide detailed structural information about the modified material and can be used to quantify the degree of substitution. New signals corresponding to the protons and carbons of the attached EDTA moiety will appear in the spectra.[17]

The degree of substitution (DS), which is the average number of EDTAD molecules attached per repeating unit of the polymer, can be determined by a back-titration method. This involves reacting the modified polymer with a known excess of a standardized base (e.g., NaOH) and then titrating the unreacted base with a standardized acid (e.g., HCl). The number of carboxylic acid groups introduced by the ring-opening of the anhydride is proportional to the amount of base consumed.[18]

Procedure:

-

Accurately weigh a known amount of the dried EDTAD-modified polymer.

-

Suspend or dissolve the polymer in a known volume of standardized NaOH solution of known concentration (in excess).

-

Stir the mixture for a sufficient time to ensure complete neutralization of all carboxylic acid groups.

-

Titrate the excess NaOH in the solution with a standardized HCl solution using a suitable indicator (e.g., phenolphthalein).

-

Calculate the amount of NaOH that reacted with the polymer.

-

From the amount of reacted NaOH, calculate the number of moles of carboxylic acid groups, and subsequently the degree of substitution.

Signaling Pathways and Logical Relationships

In the context of bioconjugation for targeted drug delivery, EDTAD can be used to link a targeting ligand (e.g., an antibody or peptide) to a therapeutic agent or a carrier nanoparticle.

Figure 3. A diagram illustrating the role of EDTAD as a linker to create a targeted drug delivery system.

Conclusion

The anhydride groups of EDTA dianhydride are versatile and highly reactive functional groups that enable the covalent modification of a wide array of molecules and materials. Their reactivity with amines and alcohols, proceeding through a nucleophilic acyl substitution mechanism, provides a robust platform for applications in bioconjugation, polymer modification, and the development of advanced drug delivery systems. A thorough understanding of the factors influencing this reactivity, particularly the competing hydrolysis reaction, is crucial for the successful design and implementation of EDTAD-based strategies. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore and harness the full potential of this valuable bifunctional reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Cyclic Anhydride-amine Reaction Kinetics: Small Molecule and Polymer Bound - Kurt Alan Wolske - Google 圖書 [books.google.com.hk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. We saw that acid anhydrides react with alcohols, water, and amine... | Study Prep in Pearson+ [pearson.com]

- 10. neptjournal.com [neptjournal.com]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Chemical Properties of Ethylenediaminetetraacetic Dianhydride (CAS No. 23911-25-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic dianhydride (EDTA dianhydride), identified by CAS number 23911-25-3, is a highly reactive derivative of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA). Its structure, featuring two anhydride groups, makes it a valuable bifunctional molecule for a range of applications in scientific research and development. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of EDTA dianhydride.

Chemical and Physical Properties

EDTA dianhydride is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 23911-25-3 |

| Molecular Formula | C₁₀H₁₂N₂O₆ |

| Molecular Weight | 256.21 g/mol |

| IUPAC Name | 4,4'-(Ethane-1,2-diyl)bis(morpholine-2,6-dione) |

| Synonyms | EDTA Dianhydride, 4,4'-Ethylenebis(2,6-morpholinedione) |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to grey powder and crystals[1] |

| Melting Point | 190 °C (decomposes) |

| Boiling Point | 489.5 °C (Predicted) |

| Solubility | Soluble in DMSO and Methanol.[2] Limited solubility in water. |

| Density | 1.449 g/cm³ |

Table 3: Spectral Data

| Spectroscopic Technique | Key Characteristics |

| FTIR | Characteristic peaks for anhydride C=O stretching. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of EDTA dianhydride involves the reaction of the disodium salt of EDTA with acetic anhydride.[3]

Materials:

-

EDTA disodium salt

-

Acetic anhydride

-

Distilled water

-

Hydrochloric acid (HCl)

-

Ethanol (99%)

-

Diethyl ether (99%)

Procedure:

-

Dissolve 25 g of EDTA disodium salt in 250 ml of distilled water to form a clear solution.[3]

-

Acidify the solution by dropwise addition of HCl until precipitation of EDTA is complete.[3]

-

Filter the precipitate under vacuum and wash with 99% ethanol and then 99% diethyl ether.[3]

-

Dry the resulting solid in an oven at 70°C and then cool in a desiccator.[3]

-

Suspend the dried EDTA in a suitable solvent and react with acetic anhydride to form the dianhydride. Further details on the specific reaction conditions for this step require consultation of the primary literature.

Characterization Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent like acetonitrile is typically used.[4] The mobile phase can be modified with a metal salt (e.g., copper sulfate) to form a stable complex with EDTA for better detection.[4]

-

Detection: UV detector set at a wavelength where the EDTA-metal complex absorbs, for instance, 300 nm.[4]

-

Quantification: The concentration of EDTA dianhydride is determined by comparing the peak area to that of a standard of known concentration.[5]

Structural Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR):

-

Prepare a sample of the synthesized EDTA dianhydride, typically as a KBr pellet or a thin film.

-

Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for the characteristic absorption bands of the anhydride functional groups (typically strong C=O stretching bands around 1800 and 1750 cm⁻¹).

Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample of EDTA dianhydride into an appropriate crucible (e.g., alumina).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

-

TGA will provide information on the thermal stability and decomposition temperature of the compound.[5]

-

DSC will indicate the melting point and any other thermal transitions.[5]

Signaling Pathways and Experimental Workflows

Chelation of Metal Ions

EDTA dianhydride, like its parent compound EDTA, is a powerful chelating agent. The lone pairs of electrons on the nitrogen and oxygen atoms can form coordinate bonds with metal ions, effectively sequestering them from solution. This property is crucial in various applications, including the removal of heavy metals from wastewater and the inhibition of metal-catalyzed reactions.[6]

Caption: Chelation of a metal ion by EDTA Dianhydride.

Experimental Workflow: Bioconjugation

The anhydride groups of EDTA dianhydride are reactive towards nucleophiles such as the amine groups present in proteins and other biomolecules. This reactivity allows for its use as a cross-linking agent or as a linker to attach other molecules to a biological substrate. This process is known as bioconjugation and is utilized in drug delivery systems and for modifying the surfaces of biomaterials.[1]

Caption: Experimental workflow for bioconjugation using EDTA Dianhydride.

Synthesis Workflow Diagram

The synthesis of EDTA dianhydride from its disodium salt can be visualized as a multi-step chemical process.

Caption: Synthesis workflow of EDTA Dianhydride.

Safety and Handling

EDTA dianhydride is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications

The unique properties of EDTA dianhydride make it a versatile reagent in several fields:

-

Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of various polymers, including polyimides and hydrogels.[1]

-

Bioconjugation: Its ability to react with biomolecules makes it a useful tool for creating bioconjugates for drug delivery and other biomedical applications.[1]

-

Analytical Chemistry: It serves as a chelating agent in analytical techniques for the isolation and quantification of metal ions.[1]

-

Materials Science: EDTA dianhydride is employed to modify the surfaces of materials to enhance properties such as adhesion.[1]

-

Wastewater Treatment: Its strong chelating ability is utilized for the removal of heavy metal ions from contaminated water.

References

An In-depth Technical Guide to the Reaction Mechanism of EDTA Dianhydride with Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid dianhydride (EDTAD) is a highly valuable bifunctional electrophile widely employed in chemical synthesis, polymer modification, and bioconjugation. Its unique structure, featuring two reactive anhydride rings, allows for the covalent attachment of amine-containing molecules, thereby introducing the powerful hexadentate chelation properties of the EDTA core. This technical guide provides a comprehensive overview of the core reaction mechanism between EDTAD and primary or secondary amines, details critical reaction parameters, outlines standard experimental protocols, and summarizes key quantitative data for researchers in materials science and drug development.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between EDTA dianhydride and an amine is a classic nucleophilic acyl substitution . The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride ring. This process results in the opening of the five-membered anhydride ring to form a stable amide bond and a free carboxylic acid group.

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The neutral amine nitrogen atom acts as a nucleophile, attacking a carbonyl carbon of the EDTAD. This is typically the rate-determining step.[1]

-

Formation of a Tetrahedral Intermediate: The initial attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom carries a positive charge.[1]

-

Ring Opening and Proton Transfer: The tetrahedral intermediate collapses. The carboxylate group, being a good leaving group, is expelled, leading to the opening of the anhydride ring. A proton is transferred from the amine nitrogen to a base (which can be another amine molecule or an added non-nucleophilic base) to yield the final, neutral products: an N-substituted amide and a carboxylic acid.[2][3]

Due to its symmetrical structure, EDTAD possesses two anhydride moieties. Consequently, the reaction stoichiometry is critical. Reacting EDTAD with one equivalent of a monoamine will primarily yield the mono-adduct. Using two equivalents of the amine or a diamine can lead to the formation of the di-adduct, effectively using EDTAD as a crosslinking agent.[4]

Factors Influencing the Reaction

Several parameters must be carefully controlled to ensure efficient and selective modification of amines with EDTAD.

-

Solvent: The choice of solvent is crucial. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used as they can dissolve EDTAD and many amine-containing substrates without participating in the reaction.[5][6] For some applications, reactions can be performed in aqueous media, but pH control is essential.[7]

-

pH and Base: The amine must be in its neutral, unprotonated form to be nucleophilic. Therefore, reactions are typically run under neutral to slightly basic conditions.[8] For reactions involving amine hydrochlorides or to neutralize the carboxylic acid formed, a non-nucleophilic base like pyridine or triethylamine is often added to drive the equilibrium towards the product.[9][10]

-

Temperature: The acylation reaction is often exothermic but may require heating to proceed at a practical rate, especially with less reactive amines. Typical temperatures range from room temperature to 70-80°C.[5] The reaction is generally slower and less violent than corresponding reactions with acyl chlorides.[11]

-

Stoichiometry: The molar ratio of amine to EDTAD dictates the final product. A 1:1 molar ratio favors mono-substitution, while a 2:1 ratio (amine:EDTAD) is required for complete di-substitution.[4]

-

Catalysts: While often not necessary, catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can be employed to accelerate the acylation, particularly with sterically hindered or less nucleophilic amines like anilines.[12]

Experimental Protocols

The following sections provide generalized protocols for the synthesis of EDTAD and its subsequent reaction with an amine.

Synthesis of EDTA Dianhydride (EDTAD)

This protocol is adapted from established methods for the cyclization of EDTA.[9]

-

Preparation: Suspend 18 g of ethylenediaminetetraacetic acid (EDTA) in 50 mL of pyridine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction: Add 25 mL of acetic anhydride to the suspension.

-

Heating: Heat the mixture under reflux with continuous stirring at approximately 65°C for 24 hours.[9]

-

Isolation: After the reaction, cool the mixture to room temperature. Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the solid product thoroughly with diethyl ether to remove residual pyridine and acetic acid.

-

Drying: Dry the final product, a white solid, in a vacuum oven. The structure can be confirmed by FTIR spectroscopy, which will show characteristic anhydride C=O stretching peaks around 1780 cm⁻¹ and 1850 cm⁻¹, and the disappearance of the broad carboxylic acid O-H stretch from the starting material.[13]

General Protocol for EDTAD Reaction with an Amine-Functionalized Substrate

This protocol describes a general procedure for conjugating an amine-containing molecule or polymer to EDTAD.[5][14]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes compiled from literature sources for the modification of various amine-containing substrates with EDTAD.

| Substrate Type | Amine Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Substrate:EDTAD) | Yield/Functionality | Reference |

| Polymer | Amine-functionalized Polyacrylonitrile | DMF | 70-80 | 24 | Varies | Max 3.2 mmol/g EDTA | [5] |

| Gelatin Film | Gelatin (Primary Amines) | Water | 45 | 12 | Varies | Crosslinking confirmed by decreased free amino groups | [9] |

| Cellulose | Amine-functionalized Cellulose | DMF | 25 | 2 | Varies | N/A | [15] |

| Small Molecule | N-methylamine / Morpholine | N/A | N/A | N/A | 1:1 | Synthesis of unsymmetrical derivatives | [4] |

Characterization of Reaction Products

Confirmation of the successful amide bond formation is typically achieved through standard spectroscopic techniques.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This is a primary tool for confirming the reaction. Key spectral changes include:

-

The disappearance of the characteristic symmetric and asymmetric C=O stretching bands of the cyclic anhydride around 1850 cm⁻¹ and 1780 cm⁻¹.[13]

-

The appearance of the amide I band (C=O stretch) at approximately 1650-1680 cm⁻¹.

-

The appearance of the amide II band (N-H bend) around 1550 cm⁻¹.

-

The appearance of a broad O-H stretch from the newly formed carboxylic acid group.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of the new amide linkage by observing shifts in the signals of protons and carbons adjacent to the reaction site.[16][17]

-

Elemental Analysis: Can be used to determine the degree of functionalization on a modified polymer by quantifying the increase in nitrogen and oxygen content.[14]

-

Titration: The free carboxylic acid groups generated by the ring-opening can be titrated with a standard base to quantify the extent of the reaction.[10]

Conclusion

The reaction of EDTA dianhydride with amines is a robust and versatile method for covalently introducing the powerful chelating functionality of EDTA onto a wide array of molecules and materials. The underlying nucleophilic acyl substitution mechanism is well-understood, allowing for rational control over the reaction through careful selection of solvent, temperature, stoichiometry, and pH. By following established protocols and utilizing standard characterization techniques, researchers can reliably synthesize novel EDTA-conjugates for applications ranging from heavy metal remediation and advanced biomaterials to targeted drug delivery systems.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US3859337A - Ethylenediaminetetraacetic acid anhydride derivatives - Google Patents [patents.google.com]

- 5. sid.ir [sid.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Ester synthesis by acylation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ETHYLENEDIAMINETETRAACETIC DIANHYDRIDE | 23911-25-3 [chemicalbook.com]

- 16. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermal Stability of Ethylenediaminetetraacetic Dianhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic dianhydride (EDTA dianhydride), a key reagent in chemical synthesis and modification of materials, exhibits distinct thermal properties critical for its application in various fields, including drug development. This technical guide provides a detailed overview of the thermal stability of EDTA dianhydride, consolidating available data on its physical properties and thermal decomposition. While direct thermogravimetric and differential scanning calorimetry data for the pure compound are not extensively available in public literature, this guide synthesizes information from analogous compounds and theoretical degradation pathways to offer a comprehensive understanding. This document also outlines detailed, adaptable experimental protocols for researchers seeking to perform their own thermal analysis of EDTA dianhydride.

Introduction

This compound (EDTA dianhydride), the double cyclic anhydride of ethylenediaminetetraacetic acid (EDTA), is a versatile bifunctional molecule. Its two anhydride rings are susceptible to nucleophilic attack, making it an excellent crosslinking agent and a valuable building block in the synthesis of polymers and for the surface modification of materials. Understanding the thermal stability of EDTA dianhydride is paramount for its safe handling, storage, and application in processes that may involve elevated temperatures, such as in the formulation and manufacturing of drug delivery systems.

This guide aims to provide a thorough technical resource on the thermal stability of EDTA dianhydride, addressing its decomposition temperature, potential decomposition products, and the underlying mechanisms of its thermal degradation.

Physicochemical Properties

A summary of the key physicochemical properties of EDTA dianhydride is presented in Table 1. The melting point is consistently reported as a decomposition temperature, indicating that the compound degrades upon melting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂O₆ | [1] |

| Molecular Weight | 256.21 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | ~190 °C (decomposes) | [1] |

| CAS Number | 23911-25-3 | [1] |

Thermal Decomposition Analysis

Expected Thermal Decomposition Products

Based on the thermal degradation studies of its parent compound, EDTA, the decomposition of EDTA dianhydride is expected to yield gaseous products. The thermal decomposition of EDTA is known to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). In aqueous solutions, the thermal degradation of EDTA proceeds through hydrolysis and decarboxylation.

For EDTA dianhydride, a plausible thermal decomposition pathway involves the initial opening of the anhydride rings, followed by decarboxylation and fragmentation of the ethylenediamine backbone.

Proposed Thermal Decomposition Pathway

A logical thermal decomposition pathway for EDTA dianhydride can be postulated based on the principles of organic chemistry and the known behavior of cyclic anhydrides and amino acids upon heating. The decomposition is likely initiated by the cleavage of the C-O bond within the anhydride ring, which is the most labile part of the molecule. This could be followed by a series of decarboxylation and fragmentation reactions.

References

Spectroscopic Characterization of EDTA Dianhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of ethylenediaminetetraacetic dianhydride (EDTA dianhydride), a crucial reagent in various chemical syntheses, including the development of novel pharmaceutical agents and functionalized materials. This document details the key spectroscopic signatures obtained through Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a foundational understanding for its identification and quality assessment.

Introduction

EDTA dianhydride is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. The formation of the dianhydride introduces two reactive anhydride functional groups, making it a valuable building block for the synthesis of polymers and other complex molecules. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of EDTA dianhydride for its successful application in research and development. This guide presents a summary of its characteristic FTIR and NMR spectral data, along with detailed experimental protocols for acquiring these spectra.

FTIR Spectroscopic Characterization

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of EDTA dianhydride is characterized by the distinct absorption bands of the cyclic anhydride groups, which differ significantly from the carboxylic acid bands of its precursor, EDTA. The disappearance of the broad O-H stretching vibration of the carboxylic acid and the appearance of two strong carbonyl (C=O) stretching bands are key indicators of the successful formation of the dianhydride.[1][2]

FTIR Spectral Data

The principal infrared absorption bands for EDTA dianhydride are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1806 | Strong | Asymmetric C=O stretching of the cyclic anhydride |

| 1748 | Strong | Symmetric C=O stretching of the cyclic anhydride |

| 1131 | Medium | C-N stretching |

| 1061 | Strong, Broad | -(CO)-O-(CO)- stretching of the anhydride |

Table 1: Summary of FTIR spectral data for EDTA dianhydride. Data sourced from[1].

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The following protocol outlines the potassium bromide (KBr) pellet method for obtaining the FTIR spectrum of solid EDTA dianhydride.

Materials:

-

EDTA dianhydride sample

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: In a dry environment, grind 1-2 mg of the EDTA dianhydride sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr powder until a homogeneous mixture is obtained. The ideal sample concentration in KBr is between 0.2% and 1% by weight.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Prepare a blank KBr pellet containing no sample to be used for the background spectrum.

-

Sample Analysis: Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer and acquire the spectrum.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of EDTA dianhydride. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in which EDTA dianhydride is soluble.

NMR Spectral Data

The following tables present the expected ¹H and ¹³C NMR chemical shifts for EDTA dianhydride dissolved in DMSO-d₆. The structure of EDTA dianhydride contains two types of methylene protons and three distinct carbon environments.

¹H NMR Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 4H | -N-CH₂ -CO- |

| ~2.8 | Singlet | 4H | -N-CH₂ -CH₂-N- |

Table 2: Predicted ¹H NMR spectral data for EDTA dianhydride in DMSO-d₆.

¹³C NMR Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (anhydride carbonyl) |

| ~55 | -N-C H₂-CO- |

| ~50 | -N-C H₂-CH₂-N- |

Table 3: Predicted ¹³C NMR spectral data for EDTA dianhydride in DMSO-d₆.

Disclaimer: The NMR data presented are theoretical estimations based on the chemical structure of EDTA dianhydride and known chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Experimental Protocol: NMR Spectroscopy

The following protocol describes the preparation of a sample of EDTA dianhydride for solution-state NMR analysis.

Materials:

-

EDTA dianhydride sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube and cap

-

Vortex mixer (optional)

-

Pipette

Procedure:

-

Sample Weighing: Accurately weigh the required amount of EDTA dianhydride.

-

Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. If necessary, gently warm or vortex the vial to aid dissolution.

-

Sample Transfer: Once the sample is fully dissolved, transfer the solution into an NMR tube using a pipette.

-

Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic characterization of EDTA dianhydride.

Caption: Experimental workflow for FTIR analysis of EDTA dianhydride.

Caption: Experimental workflow for NMR analysis of EDTA dianhydride.

Conclusion

The spectroscopic techniques of FTIR and NMR provide a robust framework for the characterization of EDTA dianhydride. The key identifying features in the FTIR spectrum are the characteristic dual carbonyl absorptions of the cyclic anhydride. NMR spectroscopy offers a detailed map of the proton and carbon environments within the molecule. The experimental protocols and reference data provided in this guide are intended to support researchers in the accurate identification and quality control of this important chemical intermediate, thereby facilitating its effective use in scientific and developmental applications.

References

Commercial Sources and Purity of EDTA Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of ethylenediaminetetraacetic dianhydride (EDTA dianhydride). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile chelating and cross-linking agent. This document outlines commercial suppliers, typical purity levels, and detailed experimental protocols for synthesis, purification, and analysis.

Commercial Availability

EDTA dianhydride (CAS No. 23911-25-3) is available from several chemical suppliers. The compound is typically offered in research quantities, with purities generally stated to be 98% or higher. The table below summarizes information from various commercial sources.

| Supplier | Stated Purity | Assay Method | Synonyms |

| Chem-Impex | ≥ 98%[1] | Titration[1] | 4,4'-Ethylenebis(2,6-morpholinedione)[1] |

| Tokyo Chemical Industry (TCI) | >98.0% (T)[2] | Titration | 4,4'-Ethylenebis(2,6-morpholinedione)[2] |

| Sigma-Aldrich | 98%[3] | Not specified | 4,4′-Ethylenebis(2,6-morpholinedione)[3] |

| Alfa Chemistry | 98.0%(T)[4] | Titration | 4,4'-Ethylenebis(2,6-morpholinedione)[4] |

| Biosynth | Not specified | Not specified | 4,4'-Ethylenebis(2,6-morpholinedione)[5] |

Note: "(T)" typically refers to titration.

Synthesis and Purification

While commercially available, EDTA dianhydride can also be synthesized in the laboratory. The most common method involves the dehydration of EDTA using acetic anhydride.

Synthesis of EDTA Dianhydride

This protocol is adapted from a method described in the literature.[6]

Materials:

-

Ethylenediaminetetraacetic acid (EDTA)

-

Acetic anhydride

-

Pyridine

-

99% Ethanol

-

99% Diethyl ether

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Preparation of EDTA (Free Acid):

-

Dissolve 25 g of disodium EDTA in 250 ml of distilled water to obtain a clear solution.

-

Slowly add HCl dropwise to the solution until the precipitation of EDTA is complete.

-

Filter the precipitate using vacuum filtration.

-

Wash the precipitate with 99% ethanol and then with 99% diethyl ether.

-

Dry the solid EDTA in an oven at 70°C and then cool it in a desiccator before use.

-

-

Synthesis of EDTA Dianhydride:

-

Suspend 18 g of the dried EDTA in 50 ml of pyridine in a round-bottom flask.

-

Add 25 ml of acetic anhydride to the suspension.

-

Heat the mixture under reflux for a specified period (typically several hours, monitoring of the reaction is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with anhydrous diethyl ether to remove residual pyridine and acetic anhydride.

-

Dry the final product under vacuum.

-

A general workflow for the synthesis and purification is illustrated in the diagram below.

Purification by Recrystallization

Further purification of the crude EDTA dianhydride can be achieved by recrystallization.

Procedure:

-

Select an appropriate solvent in which the dianhydride has high solubility at elevated temperatures and low solubility at room temperature. Anhydrous solvents like dioxane or dimethylformamide (DMF) could be suitable candidates, but solvent screening is recommended.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold, fresh solvent.

-

Dry the crystals under vacuum.

Purity Assessment

The purity of EDTA dianhydride can be determined using several analytical techniques.

Complexometric Titration

This is a common method to determine the purity of EDTA derivatives. The dianhydride is first hydrolyzed to EDTA, which is then titrated with a standardized metal ion solution.

Principle:

The anhydride groups are hydrolyzed to carboxylic acid groups in an aqueous solution. The resulting EDTA then forms a stable 1:1 complex with a metal ion. The endpoint is detected using a metal-ion indicator.

Procedure:

-

Hydrolysis: Accurately weigh a sample of EDTA dianhydride and dissolve it in a known volume of distilled water. Gentle heating may be required to facilitate hydrolysis.

-

Titration Setup:

-

Take a known aliquot of the hydrolyzed EDTA solution.

-

Add a suitable buffer to maintain the required pH for the titration (e.g., pH 10 for titration with Mg²⁺ or Zn²⁺).

-

Add a few drops of a suitable metal-ion indicator (e.g., Eriochrome Black T).

-

-

Titration: Titrate the solution with a standardized solution of a metal salt (e.g., zinc sulfate or magnesium sulfate) until the indicator changes color, signaling the endpoint.

-

Calculation: Calculate the purity of the EDTA dianhydride based on the stoichiometry of the complexation reaction.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed to assess the purity of EDTA dianhydride. Since the dianhydride itself is not UV-active, a pre-column derivatization step to form a UV-active complex is often employed.[7][8]

Proposed Method:

-

Hydrolysis and Derivatization:

-

Hydrolyze a known amount of EDTA dianhydride in water.

-

React the resulting EDTA solution with a metal salt that forms a stable, UV-active complex (e.g., copper(II) sulfate or iron(III) chloride).[7]

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing reagent if necessary.

-

Detection: UV detector set to the wavelength of maximum absorbance of the metal-EDTA complex.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Analysis: The purity is determined by comparing the peak area of the metal-EDTA complex with that of a standard of known concentration. Impurities may appear as separate peaks.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR can confirm the conversion of EDTA to its dianhydride. Key spectral changes include the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic anhydride carbonyl (C=O) stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of EDTA dianhydride and assess its purity by identifying characteristic chemical shifts and the absence of impurity signals.

Biological Role and Signaling Pathways

EDTA and its derivatives are primarily known for their strong chelating properties, which form the basis of their biological effects. While specific signaling pathways for EDTA dianhydride are not well-documented, the biological impact of EDTA through metal ion chelation is extensively studied, particularly in the context of chelation therapy.[5][9]

The primary mechanism of action involves the removal of toxic heavy metals and the modulation of the concentration of essential metal ions. This can influence various signaling pathways indirectly. For example, by chelating metal ions that act as cofactors for enzymes or participate in redox reactions, EDTA can modulate cellular processes.

The diagram below illustrates the conceptual impact of EDTA chelation on cellular pathways.

By reducing the burden of toxic metals, EDTA chelation therapy has been explored for its potential therapeutic benefits in various conditions, including cardiovascular disease and neurotoxicity.[9][10] The antioxidant effect is a significant consequence, as the removal of redox-active metals like iron and copper can decrease the formation of reactive oxygen species (ROS).[9]

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical advice. The use of EDTA dianhydride in any application should be conducted with appropriate safety precautions and in accordance with all applicable regulations.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound | C10H12N2O6 | CID 513917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. edta chelation therapy: Topics by Science.gov [science.gov]

- 7. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 8. mdpi.com [mdpi.com]

- 9. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. naturemedclinic.com [naturemedclinic.com]

A Technical Guide to the Applications of EDTA Dianhydride in Materials Science

Executive Summary: Ethylenediaminetetraacetic dianhydride (EDTAD), a derivative of the well-known chelating agent EDTA, is a highly versatile molecule in materials science. Its bifunctional nature, characterized by two reactive anhydride rings, allows it to serve as an effective crosslinking agent, a monomer for polymerization, and a surface modification agent. These functionalities have led to its use in a diverse range of applications, including the development of advanced polymers, functional hydrogels for drug delivery and agriculture, high-capacity adsorbents for environmental remediation, and novel bioconjugates. This guide provides a technical overview of EDTAD's core applications, presenting quantitative data, detailed experimental protocols, and process diagrams to support researchers, scientists, and drug development professionals in leveraging its unique chemical properties.

Introduction to EDTA Dianhydride (EDTAD)

EDTA dianhydride is a cyclic derivative of Ethylenediaminetetraacetic acid. The presence of two anhydride groups makes it highly reactive toward nucleophiles such as amines and alcohols, enabling it to form stable ester and amide linkages.[1][2] This reactivity is the foundation of its utility in materials science, allowing for the covalent integration of the robust metal-chelating EDTA backbone into various material structures. Its applications span from creating crosslinked polymer networks to functionalizing surfaces for specific, high-affinity interactions.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of EDTA dianhydride is provided below.

| Property | Value | References |

| Synonyms | 4,4'-Ethylenebis(2,6-morpholinedione), EDTA Dianhydride | [3][5] |

| CAS Number | 23911-25-3 | [3] |

| Molecular Formula | C₁₀H₁₂N₂O₆ | [3] |

| Molecular Weight | 256.21 g/mol | [3] |

| Appearance | White to grey or pale beige powder/crystals | [2][3] |

| Melting Point | 190-195 °C (decomposes) | [6] |

| Purity | ≥ 98% | [3] |

| Solubility | Soluble in DMSO, Methanol | [2] |

Core Applications in Polymer Science

EDTAD's structure is ideal for polymer synthesis and modification. It can act as a building block (monomer) or a linking agent (crosslinker) to create materials with enhanced thermal stability, solubility, and mechanical properties.[3]

Crosslinking Agent for Hydrogel Formation

EDTAD is widely used to crosslink hydrophilic polymers like cellulose acetate and poly(vinyl alcohol) (PVA) to form hydrogels.[7][8] The anhydride groups react with the hydroxyl groups on the polymer backbones, forming ester bonds that create a stable three-dimensional network. This process simultaneously introduces carboxylic acid groups from the EDTA moiety, which can enhance water absorbency and introduce pH-sensitivity.[7][8]

These hydrogels have applications in controlled drug delivery, agriculture for slow-release fertilizers, and as materials for enhancing water retention in soil.[8][9] The degree of crosslinking, which can be controlled by the molar ratio of EDTAD to the polymer's hydroxyl groups, directly influences the hydrogel's properties.[10]

| Polymer Base | Crosslinker Ratio (OH/Anhydride) | Key Findings | References |

| Poly(vinyl alcohol) | 1/0.025 to 1/0.250 | Swelling ratio decreases with increased crosslinking. Water transport mechanism shifts from Fickian to non-Fickian at higher crosslinker concentrations. | [8] |

| Cellulose Acetate | EDTAD/OH: [1/1], [1/2], [0.1/1] | The highest water absorbency was found with ~0.36 molecules of EDTAD per cellulose acetate unit. Absorbency is highly dependent on the amount of esterified EDTAD. | [10] |

This protocol is adapted from the methodology described by Senna et al.[7][10]

-

Dissolution: Accurately weigh 0.5 g of cellulose acetate (Degree of Substitution 2.5) and transfer to a 250 mL flask. Add 20 mL of dimethylformamide (DMF) to dissolve the polymer.

-

Reaction Initiation: In a separate container, dissolve the desired amount of EDTA dianhydride (e.g., to achieve a molar ratio of 1:2 EDTAD/OH) in DMF.

-

Crosslinking: Add the EDTAD solution to the cellulose acetate solution. Add triethylamine to the mixture to act as an esterification catalyst.

-

Gelation: Stir the reaction mixture. It will become increasingly viscous, with gel formation occurring within 10-20 minutes.[11]

-

Carboxylate Conversion: To enhance water affinity, add an aqueous solution of sodium bicarbonate (NaHCO₃) to convert the unreacted carboxylic acid groups to sodium carboxylates.[10]

-

Purification: The resulting hydrogel is then purified, typically by washing with ethanol and deionized water to remove unreacted reagents, and dried.

Caption: EDTAD as a monomer in a typical polycondensation reaction.

Surface Modification and Functionalization

EDTAD is an excellent agent for functionalizing the surfaces of various materials to introduce high-density metal-chelating sites. This is particularly useful for creating adsorbents for environmental remediation.

Modification of Biomaterials for Heavy Metal Removal

Low-cost biomaterials such as coconut fronds, sugarcane bagasse, and chitosan can be modified with EDTAD to create powerful adsorbents for heavy metal ions like lead (Pb²⁺), copper (Cu²⁺), and nickel (Ni²⁺). [12][13]The anhydride groups react with hydroxyl or amine groups on the biomaterial's surface, covalently grafting the EDTA functional units. [1][13]This modification significantly enhances the material's capacity and selectivity for capturing toxic metals from aqueous solutions. [13]

| Material Substrate | Target Metal Ion | Adsorption Capacity (mg/g) | pH | References |

| Coconut Frond Powder | Pb(II) | 84.03 | 4 | [13] |

| Polyacrylonitrile (PAN-EDA-EDTA) | Ni(II) | ~306 (5.2 mmol/g) | 5 | [12] |

| Polyacrylonitrile (PAN-EDA-EDTA) | Co(II) | ~88 (1.5 mmol/g) | 1 | [12] |

| UiO-66 MOF | Hg(II) | 371.6 | - | [14] |

| UiO-66 MOF | Pb(II) | 357.9 | - | [14] |

This protocol is adapted from the method reported by Hanafiah et al. [13]

-

Preparation: Dry and powder the biomaterial (e.g., coconut fronds).

-

Reaction Setup: Add 5.0 g of the dried powder to a three-neck round-bottom flask. Add 0.50 g of EDTAD and 400 mL of N,N-dimethylacetamide (DMAc).

-

Reflux: Heat the mixture under reflux at 343 K (70°C) for 24 hours with continuous stirring.

-

Washing: After the reaction, filter the mixture. Rinse the solid material thoroughly with 0.10 M NaOH, followed by DMAc.

-

Final Rinsing: Wash the modified powder with a large volume of deionized water (e.g., 4 L) until the pH of the filtrate is constant.

-

Drying: Dry the final product, the EDTAD-modified coconut frond powder (ECFP), in an oven.

Caption: Process for grafting EDTAD onto a solid biomaterial substrate.

Applications in Drug Delivery and Bioconjugation

The reactivity and biocompatibility of EDTAD make it a valuable tool in the pharmaceutical and biomedical fields, particularly for creating drug delivery systems and bioconjugates.

Nanocarrier Formulation

EDTAD can be used as a crosslinker to synthesize cyclodextrin-based nanosponges, which are porous nanostructures capable of encapsulating drug molecules. [15]In a comparative study, nanosponges prepared with EDTAD were found to be more crystalline compared to those made with diphenyl carbonate. This property influences the drug loading mechanism, suggesting physical entrapment of crystalline drugs like curcumin rather than inclusion complexation. [15]

Bioconjugation

As a bifunctional linker, EDTAD can conjugate biomolecules, such as proteins, to other molecules or surfaces. [3]For example, it has been used to link to the amino groups of N-(2-aminoethyl) maleimide, which can then react with thiol groups on proteins like Human Serum Albumin (HSA) to create well-defined protein-EDTA conjugates for targeted drug delivery applications. [16]

This protocol is adapted from the method described by Scomparin et al. [16]

-

Reactant Preparation: Suspend EDTA-Dianhydride (100 µmol) in 1.0 mL of DMSO.

-

Amine Reaction: In a separate tube, prepare a solution of N-(2-aminoethyl) maleimide (110 µmol). Add the EDTAD suspension to this solution.

-

pH Adjustment: Add N,N-Diisopropylethylamine (DIPEA) in small aliquots to neutralize the solution.

-

Reaction: Allow the reaction to proceed for one hour at room temperature. The maleimide's primary amine attacks one of the anhydride rings on EDTAD.

-

Purification: Centrifuge the mixture to collect the product, EDTA-maleimide. Wash the product twice with DMSO to remove unreacted starting materials.

-

Storage: Store the final conjugate at -70°C until needed for protein conjugation.

Caption: Workflow for creating drug-loaded nanosponges using EDTAD.

Summary and Future Outlook

EDTA dianhydride has proven to be a remarkably adaptable chemical tool in materials science. Its ability to act as a crosslinker, monomer, and functionalizing agent allows for the creation of a wide array of advanced materials. Key applications in hydrogels, polymers, environmental adsorbents, and drug delivery systems highlight its importance. Future research is likely to expand its use in creating smart materials, such as multi-stimuli-responsive hydrogels, and in the post-synthetic modification of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for catalysis and sensing applications. The inherent biodegradability and strong chelating power of the EDTA core will continue to drive its adoption in sustainable and biomedical technologies.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound | 23911-25-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. This compound | 23911-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. biosynth.com [biosynth.com]

- 7. repositorio.ufop.br [repositorio.ufop.br]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of hydrogels from cellulose acetate by esterification crosslinking with EDTA dianhydride - PubMed [pubmed.ncbi.nlm.nih.gov]